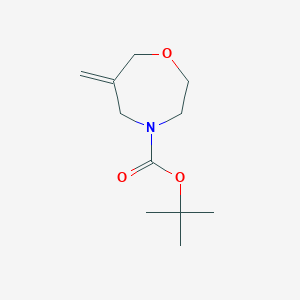
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid, or 5-FEC, is a chemical compound used in a variety of scientific research applications. It is a synthetic organic compound that belongs to the furan family and has two carboxylic acid substituents. 5-FEC is a colorless, crystalline solid with a melting point of 166-167°C. It is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 5-FEC has a wide range of applications in research, including its use as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).
Aplicaciones Científicas De Investigación
Intraoperative Fluorescence-Guided Resection
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid, in its derivative form as 5-aminolevulinic acid (5-ALA), has been extensively studied for its application in intraoperative fluorescence-guided resection of high-grade gliomas. The technique enhances tumor visibility, allowing for a more precise resection. However, challenges such as the reliability of fluorescence at tumor margins and subjective interpretation of the fluorescent signal have been noted. Despite these challenges, the technique is acknowledged as safe and effective in increasing gross total resection. The development of more tumor-specific fluorophores, like quantum dots and nanoparticles, could potentially enhance the effectiveness of this approach (Li et al., 2014).
Treatment of Dermatological Conditions
This compound's derivative, 5-Fluorouracil (5-FU), has been applied in dermatology beyond its conventional use in treating malignant and premalignant skin diseases. Studies highlight its utility in treating a spectrum of noncancerous skin conditions, such as keloids, hypertrophic scarring, pigmentary disorders, viral warts, and more. This off-label use showcases the compound's versatility in treating a wide range of cutaneous indications (Searle et al., 2021).
Fluorescence-Guided Surgery for Meningiomas
Fluorescence-guided surgery using derivatives of this compound has been explored for resection of meningiomas, the most common intracranial tumors in adults. Studies suggest varying sensitivities and selectivities of 5-ALA-induced fluorescence in meningiomas, bone, and dura mater. However, the effectiveness and safety of these techniques in improving radical resection rates without neurological deficits remain to be conclusively proven. Future research is directed towards developing highly sensitive and specific fluorophores targeted at meningioma tissues (Dijkstra et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propiedades
IUPAC Name |
5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFORKGBDVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)









![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)


